molecular formula C9H8O3 B180507 5-Hydroxychroman-4-one CAS No. 13849-19-9

5-Hydroxychroman-4-one

Cat. No. B180507
CAS RN: 13849-19-9
M. Wt: 164.16 g/mol
InChI Key: OFLNADCNQAQFEO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B). This structure relates to chromane, chromene, chromone, and chromenone. The absence of a C2-C3 double bond in the chroman-4-one skeleton makes a minor difference from chromone .


Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .


Physical And Chemical Properties Analysis

The molecular weight of 5-Hydroxychroman-4-one is 180.16 g/mol. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4. Its Rotatable Bond Count is 0. The Exact Mass and Monoisotopic Mass is 180.04225873 g/mol. The Topological Polar Surface Area is 66.8 Ų. It has a Heavy Atom Count of 13 and a Formal Charge of 0 .

Scientific Research Applications

Anti-inflammatory Applications

5-Hydroxychroman-4-one derivatives have been identified as having significant roles in the pathological mechanisms of various inflammation-related diseases such as cancer, Alzheimer’s, diabetes, atherosclerosis, and cardiovascular disorders. Their localized protective reaction to infection or injury makes them valuable in therapeutic settings .

Cosmetic Applications

These compounds are also active ingredients in cosmetic preparations aimed at the care, improvement, and refreshment of the texture of the skin and hair. They are used for treating skin and hair-related defects like inflammation, allergies, or aiding the wound healing process .

Medicinal Chemistry

The chroman-4-one skeleton is a key structural system in a large class of medicinal compounds. Synthetic derivatives exhibit a broad spectrum of significant biological and pharmaceutical activities, making them important in drug development and chemical biology studies .

Synthetic Methodologies

Recent studies have focused on improving the methodologies for synthesizing 4-chromanone-derived compounds. This includes developing major synthetic methods of preparation for these derivatives, which is crucial for advancing their applications in various scientific fields .

Biological Studies

Chroman-4-one derivatives are subject to extensive biological studies due to their diverse pharmacological properties. Research in this area aims to understand their mechanisms of action and potential therapeutic benefits .

Pharmaceutical Activities

These compounds are explored for their pharmaceutical activities, which include but are not limited to antitumor, antiviral, antibacterial, and antioxidant properties. Their versatility makes them a focus of ongoing pharmaceutical research .

Chromanone-A Prerogative Therapeutic Scaffold: An Overview Current developments in the synthesis of 4-chromanone-derived compounds A Review on Chemical and Biological Studies of 4-Chromanone

Safety and Hazards

For safety and hazards information, it is recommended to refer to the Safety Data Sheets (SDS) provided by the chemical vendors .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and contribute to drug designing and development .

properties

IUPAC Name

5-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLNADCNQAQFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxychroman-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the alkyl substituent position in the synthesis of 5-hydroxychroman-4-ones?

A1: Research indicates that the position of the alkyl substituent on the starting resorcinol molecule plays a crucial role in determining the regioselectivity of 2,2-dimethylchroman-4-one formation. [] When synthesizing these compounds from 5-alkyl-substituted resorcinols, the reaction can lead to either 2,2-dimethyl-5-hydroxychroman-4-one or 2,2-dimethyl-7-hydroxychroman-4-one. The specific isomer formed depends on the directing influence of the alkyl group during the Friedel-Crafts acylation step. []

Q2: How are 5-hydroxychroman-4-one derivatives characterized?

A2: Scientists utilize a combination of experimental and theoretical techniques to characterize these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (¹³C) and Proton (¹H) NMR, is instrumental in determining the structure. [] Researchers compare experimental chemical shifts with those predicted by theoretical calculations to confirm the compound's identity. Additionally, High-Performance Liquid Chromatography (HPLC) is used to analyze complex mixtures containing 5-hydroxychroman-4-one derivatives, as demonstrated in the analysis of extracts from Scilla nervosa. [] This technique allows for the separation and identification of individual compounds within the mixture.

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